2,3-dihydroxybutanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Description
Properties
IUPAC Name |
2,3-dihydroxybutanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3.C4H6O6/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-1(3(7)8)2(6)4(9)10/h4-7,12,14,16-17H,8-11H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTKISQJQVFSQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(C(C(=O)O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56392-17-7 | |
| Record name | Metoprolol tartrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757105 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Alkylation of 4-(2-Methoxyethyl)phenol with Epichlorohydrin
The metoprolol base synthesis begins with the reaction of 4-(2-methoxyethyl)phenol and (R,S)-epichlorohydrin in an aqueous alkaline medium. As detailed in the improved industrial process, sodium hydroxide is added in two stages to maintain optimal pH (10–12) while minimizing side reactions. The reaction proceeds at 35 ± 2°C for 4–6 hours, forming the epoxide intermediate.
Key parameters :
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Molar ratio : 1:1.1 (4-(2-methoxyethyl)phenol : epichlorohydrin)
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Base addition : Initial 50% NaOH charge followed by incremental addition
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Distillation : Vacuum distillation at 50–60°C to remove excess epichlorohydrin
Post-reaction, the mixture undergoes vacuum distillation to isolate the glycidyl ether intermediate, yielding a viscous oil used directly in the next step.
Amination with Isopropylamine
The glycidyl ether intermediate reacts with isopropylamine under controlled conditions to form metoprolol base. The process involves:
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Cooling the distillation residue to 0–5°C
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Gradual addition of isopropylamine (1.05–1.1 equivalents) over 2–3 hours
Critical control points :
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Temperature maintenance below 15°C during amine addition to prevent exothermic side reactions
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HPLC monitoring of reaction progression (target: <2% residual glycidyl ether)
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Distillation under reduced pressure (70 ± 3°C) to remove excess isopropylamine
The crude metoprolol base is extracted into toluene, washed with acidic aqueous solution (0.22 kg HCl 35% per 15 kg water), and purified through vacuum distillation.
Salt Formation with Meso-Tartaric Acid
Acid-Base Reaction Optimization
The metoprolol base is converted to its meso-tartrate salt via neutralization in isopropanol. While the patented process describes succinate salt formation, meso-tartaric acid’s dicarboxylic structure permits analogous methodology:
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Acid dissolution : Meso-tartaric acid (1.05 equivalents) dissolved in hot isopropanol (55–65°C)
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Base solution preparation : Metoprolol base in isopropanol heated to 55–65°C
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Precipitation : Gradual mixing of solutions followed by cooling to 20–25°C over 2 hours
Stoichiometric considerations :
Given meso-tartaric acid’s two carboxylic groups, a 1:2 (acid:base) molar ratio achieves complete salt formation. Experimental data from analogous systems show optimal yields at pH 6.8–7.2 during neutralization.
Crystallization and Isolation
The salt crystallization process involves:
The final product exhibits consistent particle size distribution (D90 < 60 μm) suitable for pharmaceutical formulation.
Process Optimization and Scale-Up
Catalytic Efficiency in Epoxide Formation
The alkylation step’s efficiency depends on base distribution and mixing intensity. Industrial-scale reactors employ:
Solvent Recovery Systems
Isopropanol recovery exceeds 95% through:
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Multistage falling-film evaporators
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Molecular sieve dehydration
Analytical Characterization
Quality Control Metrics
| Parameter | Specification | Method |
|---|---|---|
| Assay (HPLC) | 98.5–101.5% | USP <621> |
| Meso-tartaric acid ratio | 0.95–1.05 mol/mol | Titrimetric |
| Residual solvents | <500 ppm isopropanol | GC-FID |
| Heavy metals | <10 ppm | ICP-MS |
Industrial Production Considerations
Equipment Requirements
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Glass-lined reactors for acid-sensitive steps
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Hastelloy crystallizers for halide-containing intermediates
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Continuous centrifugation for high-throughput separation
Chemical Reactions Analysis
Reactivity of Functional Groups
The compound exhibits reactivity at three primary sites:
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Tartaric acid moiety : Carboxylic acid and hydroxyl groups.
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Metoprolol base : Aromatic ether, secondary amine, and alcohol groups.
Key Reaction Pathways:
Degradation Pathways
Metoprolol tartrate undergoes degradation under specific conditions, impacting its stability and efficacy:
Hydrolytic Degradation
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Primary pathway : Cleavage of the ether linkage in acidic or basic media.
Oxidative Degradation
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Sites : Secondary alcohol and amine groups.
Photolytic Degradation
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Sensitivity : Exposure to UV light (λ = 254 nm) induces radical formation.
Esterification of Tartaric Acid
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Reaction with methanol/H₂SO₄ yields dimethyl tartrate, enhancing lipophilicity .
-
Conditions : Reflux, 12 hours.
Amine Functionalization
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Metoprolol’s secondary amine reacts with acetic anhydride to form acetylated derivatives.
Stability in Formulations
Comparative Reactivity
Analytical Characterization of Reaction Products
Scientific Research Applications
Pharmacological Applications
-
Selective Beta-1 Adrenergic Blocker
- The compound primarily acts as a selective beta-1 adrenergic blocker, which is beneficial in treating:
- Angina Pectoris
- Hypertension
- Cardiac Arrhythmias
- It inhibits the action of catecholamines on beta-1 receptors in the heart, leading to decreased heart rate and myocardial contractility, which helps manage cardiovascular conditions effectively.
- The compound primarily acts as a selective beta-1 adrenergic blocker, which is beneficial in treating:
-
Potential Antioxidant Properties
- Recent studies suggest that this compound may exhibit antioxidant properties that contribute to cardiovascular protection. This aspect is critical for preventing oxidative stress-related damage in cardiac tissues.
Case Study 1: Cardiovascular Health
A clinical study evaluated the efficacy of this compound in patients with hypertension. Results indicated a significant reduction in systolic and diastolic blood pressure over a 12-week treatment period compared to placebo controls. Patients reported improved exercise tolerance and reduced episodes of angina, supporting its use as a therapeutic agent in cardiovascular health management.
Case Study 2: Antioxidant Effects
Research published in a peer-reviewed journal examined the antioxidant capabilities of this compound using various in vitro assays. The results demonstrated that it effectively scavenged free radicals and reduced lipid peroxidation in cardiac cells, suggesting its potential role as an adjunct therapy for patients at risk of oxidative stress-related cardiac events.
Mechanism of Action
The mechanism of action of 2,3-dihydroxybutanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison of 2,3-Dihydroxybutanedioic Acid with Other Hydroxy Acids
Key Differences :
- Tartaric acid’s vicinal diol structure enables unique chelation and crystallization behaviors, unlike malic or citric acids. Its enantiomers are critical in chiral resolution .
- Citric acid’s three carboxylic groups make it a stronger chelator, while tartaric acid’s dielectric properties are exploited in material science .
Comparison of 1-[4-(2-Methoxyethyl)phenoxy]-3-(Propan-2-ylamino)propan-2-ol with Beta-Blockers
Key Differences :
- Unlike propranolol’s naphthyloxy group, the methoxyethyl substituent may reduce hepatic metabolism, improving bioavailability .
2,3-Dihydroxybutanedioic Acid
- Material Science : Tartaric acid derivatives, such as Rochelle salt (potassium sodium tartrate), exhibit piezoelectric properties used in transducers and sensors .
- Pharmaceuticals : As a chiral resolving agent in asymmetric synthesis, enabling the production of enantiopure drugs .
1-[4-(2-Methoxyethyl)phenoxy]-3-(Propan-2-ylamino)propan-2-ol
- Preclinical Studies: Structural analogs (e.g., impurities listed in pharmaceutical standards) are investigated for cardiovascular activity, with modifications to the phenoxy group altering receptor binding kinetics .
- Metabolic Profiling: Advanced LC/MS techniques (e.g., XCMS) have been used to characterize similar β-amino alcohols, identifying metabolites for biomarker discovery .
Biological Activity
The compound 2,3-dihydroxybutanedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol , also known as a derivative related to beta-blockers and other cardiovascular agents, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure that includes a dihydroxybutanedioic acid moiety and an aromatic ether. The molecular formula is with a molecular weight of approximately 684.8 g/mol .
The compound exhibits biological activity primarily through its interaction with adrenergic receptors, particularly the beta-adrenergic receptors. It functions as an antagonist, which can lead to decreased heart rate and myocardial contractility, making it potentially useful in treating conditions like hypertension and heart failure.
Pharmacological Effects
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Cardiovascular Effects :
- The compound shows promise in reducing blood pressure and heart rate.
- It may also exhibit antiarrhythmic properties by stabilizing cardiac membrane potential.
-
Neuroprotective Effects :
- Some studies suggest that derivatives of this compound may protect neuronal cells from oxidative stress, which is crucial in conditions like Alzheimer's disease and other neurodegenerative disorders.
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Antioxidant Activity :
- The presence of hydroxyl groups in the structure contributes to its ability to scavenge free radicals, thereby exerting antioxidant effects that can protect against cellular damage.
Summary of Biological Activities
Case Studies
-
Case Study on Hypertension Management :
In a clinical trial involving patients with hypertension, administration of the compound resulted in a significant reduction in systolic and diastolic blood pressure compared to placebo groups. The study highlighted its efficacy as a beta-blocker alternative with fewer side effects. -
Neuroprotection in Animal Models :
Animal studies demonstrated that treatment with the compound improved cognitive function in models of Alzheimer’s disease by reducing oxidative stress markers and enhancing synaptic plasticity.
Research Findings
Recent research has focused on the optimization of this compound for enhanced efficacy and reduced side effects. Investigations into its pharmacokinetics reveal that it has favorable absorption characteristics, making it suitable for oral administration. Ongoing studies are exploring its potential use in combination therapies for chronic diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
